N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1007192-86-0
VCID: VC7342414
InChI: InChI=1S/C22H23N3O4S/c1-13-6-5-7-20(14(13)2)25-21(18-11-30(27)12-19(18)24-25)23-22(26)15-8-16(28-3)10-17(9-15)29-4/h5-10H,11-12H2,1-4H3,(H,23,26)
SMILES: CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide

CAS No.: 1007192-86-0

Cat. No.: VC7342414

Molecular Formula: C22H23N3O4S

Molecular Weight: 425.5

* For research use only. Not for human or veterinary use.

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide - 1007192-86-0

Specification

CAS No. 1007192-86-0
Molecular Formula C22H23N3O4S
Molecular Weight 425.5
IUPAC Name N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide
Standard InChI InChI=1S/C22H23N3O4S/c1-13-6-5-7-20(14(13)2)25-21(18-11-30(27)12-19(18)24-25)23-22(26)15-8-16(28-3)10-17(9-15)29-4/h5-10H,11-12H2,1-4H3,(H,23,26)
Standard InChI Key FTNZXYTWLVJXRZ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC)C

Introduction

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide is a complex organic compound featuring a thieno[3,4-c]pyrazole framework, which is known for its diverse biological activities, particularly in drug development. This compound is classified under heterocyclic compounds due to the presence of multiple ring structures containing sulfur and nitrogen atoms.

Molecular Formula and Weight

  • Molecular Formula: C22H23N3O4S

  • Molecular Weight: 425.5 g/mol

Computed Descriptors

  • IUPAC Name: N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide

  • InChI: InChI=1S/C22H23N3O4S/c1-13-6-5-7-20(14(13)2)25-21(18-11-30(27)12-19(18)24-25)23-22(26)15-8-16(28-3)10-17(9-15)29-4/h5-10H,11-12H2,1-4H3,(H,23,26)

  • InChIKey: FTNZXYTWLVJXRZ-UHFFFAOYSA-N

  • SMILES: CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC)C

Synthesis and Applications

The synthesis of N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to monitor the progress and confirm the structure of intermediates and final products.

This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to its interaction with various biological targets such as enzymes or receptors.

Biological Activity and Potential Applications

Compounds with a thieno[3,4-c]pyrazole framework are recognized for their diverse pharmacological activities, including potential anti-inflammatory and analgesic effects. While specific biological activities of N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide have not been extensively detailed, its structural features suggest potential therapeutic applications.

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